molecular formula C15H22O3 B091254 Ethyl 3-(1-adamantyl)-3-oxopropanoate CAS No. 19386-06-2

Ethyl 3-(1-adamantyl)-3-oxopropanoate

Cat. No. B091254
CAS RN: 19386-06-2
M. Wt: 250.33 g/mol
InChI Key: FOISHGXCIBGQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1-adamantyl)-3-oxopropionate is an organic compound with the empirical formula C15H22O3 . It is used in chemical synthesis studies .


Molecular Structure Analysis

The molecular weight of Ethyl 3-(1-adamantyl)-3-oxopropionate is 250.33 . The SMILES string representation is CCOC(=O)CC(=O)C12C[C@H]3CC@HC1)C2 .


Physical And Chemical Properties Analysis

Ethyl 3-(1-adamantyl)-3-oxopropionate is a liquid with a refractive index of 1.499 . It has a boiling point of 108-110 °C/0.06 mmHg and a density of 1.037 g/mL at 25 °C .

Safety and Hazards

Ethyl 3-(1-adamantyl)-3-oxopropionate is classified as a combustible liquid . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 3-(1-adamantyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-2-18-14(17)6-13(16)15-7-10-3-11(8-15)5-12(4-10)9-15/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOISHGXCIBGQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172997
Record name Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1-adamantyl)-3-oxopropanoate

CAS RN

19386-06-2
Record name Ethyl 3-(adamant-1-yl)-3-oxopropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19386-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019386062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl β-tricyclo[3.3.1.13,7]decyl-β-oxopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(1-adamantyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(1-adamantyl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(1-adamantyl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(1-adamantyl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(1-adamantyl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(1-adamantyl)-3-oxopropanoate

Q & A

Q1: What are the key chemical reactions of Ethyl 3-(1-adamantyl)-3-oxopropanoate highlighted in the research?

A1: The research paper "Reaction of ethyl 3-(1-adamantyl)-3-oxopropanoate with fluorobenzoyl chlorides" [] focuses on the reaction of Ethyl 3-(1-adamantyl)-3-oxopropanoate with various fluorobenzoyl chlorides. [] This reaction leads to the formation of novel adamantyl-substituted pyrazolone derivatives. [] The study explores the influence of different fluorobenzoyl chloride substituents on the reaction outcome.

Q2: Why is the synthesis of adamantyl-substituted pyrazolones significant?

A2: Pyrazolones are an important class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. [] Introducing an adamantyl group into the pyrazolone structure can potentially enhance these activities or introduce new ones due to the unique lipophilic and steric properties of the adamantyl cage. This is explored in the paper "Synthesis and Some Chemical Transformations of Adamantyl-Substituted Pyrazolones." []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.